Synephrine-13C2,15N Hydrochloride Salt

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

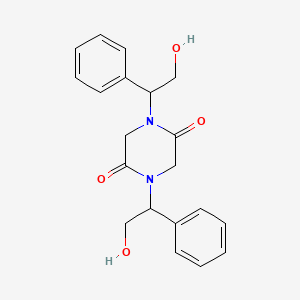

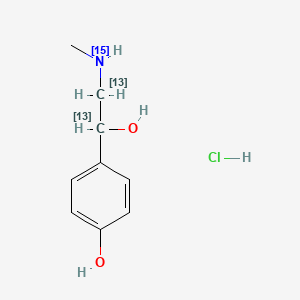

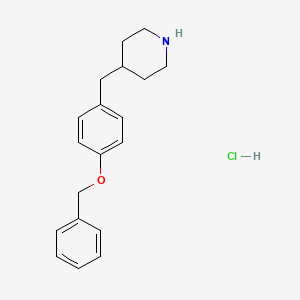

Synephrine-13C2,15N Hydrochloride Salt is a deuterated α-adrenergic receptor agonist and vasoconstrictor . It is also known as 4-Hydroxy-α- [ (MethylaMino)Methyl]benzeneMethanol-13C2,15N .

Molecular Structure Analysis

The molecular formula of this compound is C713C2H14Cl15NO2 . The molecular weight is 206.64 . The structure of this compound is similar to that of Synephrine Hydrochloride .

Physical and Chemical Properties Analysis

This compound is a white to light yellow solid . It has a molecular weight of 206.64 and a molecular formula of C713C2H14Cl15NO2 .

Scientific Research Applications

Overview of Synephrine Research

Synephrine, particularly p-synephrine, is a primary protoalkaloid found in bitter orange (Citrus aurantium) and is widely studied for its applications in weight management, sports performance, and metabolic effects. The research on synephrine, including its isotopically labeled forms such as "Synephrine-13C2,15N Hydrochloride Salt," focuses on understanding its pharmacological properties, safety profile, and physiological impacts on the human body.

Pharmacological Effects and Mechanisms

Research on p-synephrine has revealed its complex pharmacological effects, attributed to its adrenoreceptor binding characteristics. Unlike ephedrine, its structural analog, p-synephrine exhibits specificity towards certain adrenergic receptors, which explains the observed pharmacological effects with a reduced risk of cardiovascular side effects. This specificity underlines its use in dietary supplements aimed at enhancing metabolic rate and energy expenditure without significant adverse effects on heart rate or blood pressure (Stohs, Preuss, & Shara, 2011).

Safety and Efficacy in Dietary Supplements

The safety and efficacy of synephrine as a dietary supplement ingredient have been extensively evaluated. Several human studies indicate that p-synephrine, alone or in combination with other ingredients, does not result in significant cardiovascular effects at commonly used doses, supporting its safety for use in dietary supplements and foods. These studies also suggest that p-synephrine can increase resting metabolic rate and energy expenditure, contributing to its applications in weight loss and management programs (Stohs, 2017).

Role in Exercise and Fat Oxidation

Specific investigations into the effects of p-synephrine during exercise have shown its potential to enhance fat oxidation without adversely affecting aerobic capacity, sprint performance, or jumping capacity. This effect is particularly notable during low to moderate-intensity exercise, where p-synephrine intake leads to increased fat utilization, offering benefits for individuals seeking to improve body composition and exercise efficiency (Ruíz-Moreno et al., 2021).

Insights from Clinical Reviews

Comprehensive reviews of clinical studies involving Citrus aurantium extract and p-synephrine have highlighted their widespread use and scrutinized the associated safety concerns. These reviews have consistently concluded that, at commonly used doses, p-synephrine does not produce significant adverse cardiovascular effects, affirming its safety profile. The reviews call for longer-term studies to further assess the efficacy and safety of synephrine-containing products (Stohs, Preuss, & Shara, 2012).

Mechanism of Action

Target of Action

Synephrine-13C2,15N Hydrochloride Salt is primarily a deuterated α-adrenergic receptor agonist . The α-adrenergic receptors are a class of G protein-coupled receptors that are targets of the catecholamines, especially norepinephrine and epinephrine.

Mode of Action

As an α-adrenergic receptor agonist, this compound binds to α-adrenergic receptors , mimicking the action of endogenous agonists like norepinephrine . This binding triggers a series of intracellular events, including the activation of the G protein, which in turn activates other intracellular pathways, leading to various physiological responses.

Biochemical Pathways

The activation of α-adrenergic receptors by this compound leads to the stimulation of several downstream pathways. These include the neurotransmission pathway , which is involved in the transmission of signals in the nervous system, and pathways related to depression, Parkinson’s, schizophrenia, stress and anxiety, and pain and inflammation .

Result of Action

The activation of α-adrenergic receptors by this compound can lead to vasoconstriction . Vasoconstriction is the narrowing of blood vessels, which results from the contraction of the muscular wall of the vessels. It’s a critical process in the body’s response to various conditions and plays a significant role in maintaining blood pressure and directing blood flow to areas of the body where it’s needed most.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, stable isotope-labeled compounds like this compound are often used as environmental pollutant standards for the detection of air, water, soil, sediment, and food . .

Biochemical Analysis

Biochemical Properties

Synephrine-13C2,15N Hydrochloride Salt interacts with α-adrenergic receptors . As an agonist, it binds to these receptors and triggers a response, leading to vasoconstriction . The nature of these interactions is typically characterized by the binding of the compound to the receptor, which induces a conformational change and triggers a biochemical response.

Cellular Effects

This compound, as an α-adrenergic receptor agonist, has significant effects on various types of cells and cellular processes . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. The activation of α-adrenergic receptors can lead to a variety of cellular responses, including the contraction of smooth muscle cells in the blood vessels, leading to vasoconstriction .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to α-adrenergic receptors . This binding can lead to the activation or inhibition of enzymes, changes in the expression of genes, and other effects at the molecular level. The exact mechanism can vary depending on the specific type of α-adrenergic receptor and the cellular context.

Metabolic Pathways

This compound is involved in metabolic pathways related to the α-adrenergic receptors

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve its interaction with α-adrenergic receptors

Properties

IUPAC Name |

4-[1-hydroxy-2-(methyl(15N)amino)(1,2-13C2)ethyl]phenol;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2.ClH/c1-10-6-9(12)7-2-4-8(11)5-3-7;/h2-5,9-12H,6H2,1H3;1H/i6+1,9+1,10+1; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COTCEGYSNTWJQV-GMPMXYEBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC(C1=CC=C(C=C1)O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[15NH][13CH2][13CH](C1=CC=C(C=C1)O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.64 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(Chloromethyl)-2-[isopropyl-1,1,1,3,3,3-d6]-4-thiazolyl Hydrochloride Salt](/img/structure/B562127.png)

![[2R,3aR,6aR]-1-[(2(R)-2-[[(1R)-1-Ethoxycarbonxyl)-3-phenylpropyl]amino]-1-oxopropyl]octahydrocyclopenta[6]pyrrole-2-carboxylic Acid, Benzyl Ester](/img/structure/B562133.png)

![(R,R,R)-2-Azabicyclo[3.3.0]octane-3-carboxylic Acid Benzyl Ester Hydrochloride Salt](/img/structure/B562139.png)